Quinolin-4-ylmethanesulfonyl chloride
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Overview
Description
Quinolin-4-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-4-ylmethanesulfonyl chloride typically involves the reaction of quinoline with methanesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reaction with amines can form sulfonamide derivatives, while reaction with alcohols can form sulfonate esters .
Scientific Research Applications
Quinolin-4-ylmethanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of quinolin-4-ylmethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . In biological systems, these derivatives can interact with specific molecular targets, such as enzymes, to exert their effects .
Comparison with Similar Compounds
Quinolin-4-ylmethanesulfonyl chloride can be compared with other similar compounds such as:
Quinoline-4-sulfonyl chloride: Similar in structure but lacks the methylene group, making it less reactive in certain substitution reactions.
Quinolin-4-ylmethanesulfonamide: A derivative formed by the reaction of this compound with amines, used in medicinal chemistry.
The uniqueness of this compound lies in its high reactivity and versatility in forming a wide range of derivatives, making it valuable in various fields of research and industry .
Biological Activity
Quinolin-4-ylmethanesulfonyl chloride (QMSC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of QMSC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its quinoline ring structure, which is known for its diverse biological activities. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.
The biological activity of QMSC can be attributed to several mechanisms:
- Antimicrobial Activity : QMSC and its derivatives have been studied for their antibacterial properties. Research indicates that quinoline derivatives can inhibit bacterial growth by interfering with essential cellular processes, such as protein synthesis and DNA replication .
- Antimalarial Properties : Similar to other quinoline compounds, QMSC may exhibit antimalarial activity. For instance, related compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, by targeting translation elongation factors critical for protein synthesis in the parasite .
- Antiproliferative Effects : Some studies suggest that QMSC may possess antiproliferative properties, potentially useful in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is necessary to elucidate the underlying mechanisms .
Case Studies
- Antibacterial Activity : A study evaluating various quinoline derivatives, including QMSC, demonstrated significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, supporting the potential use of these compounds as novel antibacterial agents .
- Antimalarial Activity : In vitro studies have shown that quinoline derivatives can effectively inhibit the growth of P. falciparum. For example, a related compound displayed an EC50 value of 120 nM against the 3D7 strain of P. falciparum, indicating strong antimalarial potential .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on human cell lines revealed that while QMSC exhibits some level of cytotoxicity, it maintains a favorable selectivity index when compared to standard chemotherapeutic agents .
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antibacterial | Inhibition of protein synthesis | |
Antimalarial | Targeting translation elongation factors | |
Antiproliferative | Induction of apoptosis in cancer cells |
Table 2: Research Findings on Antimicrobial Efficacy
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
quinolin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI Key |
FXSJQYAUCZPTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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